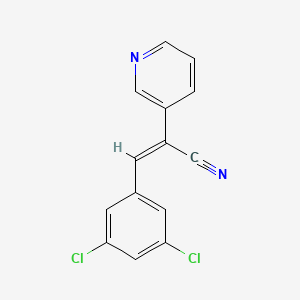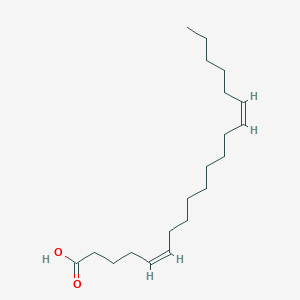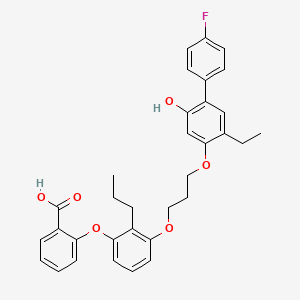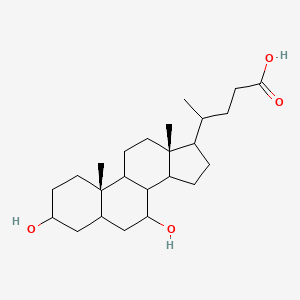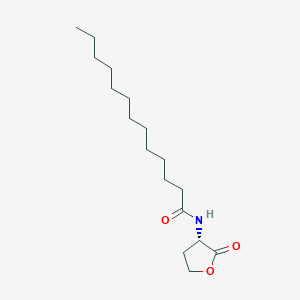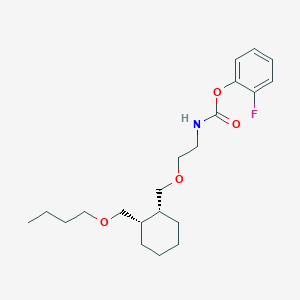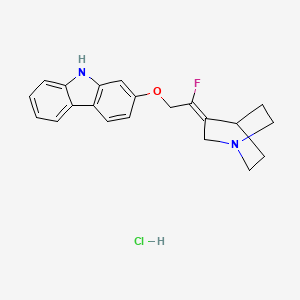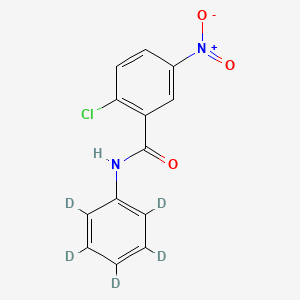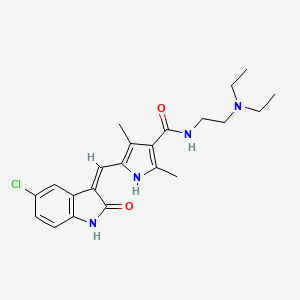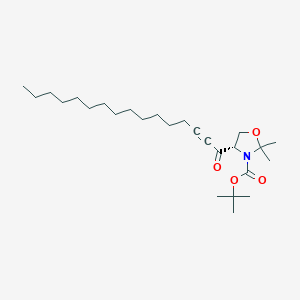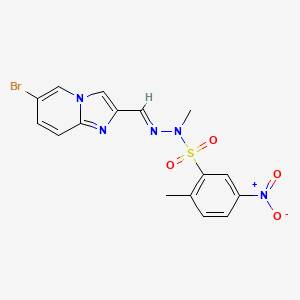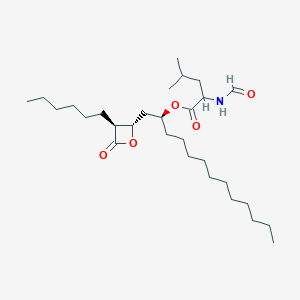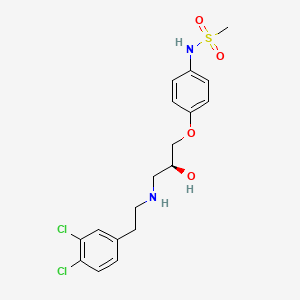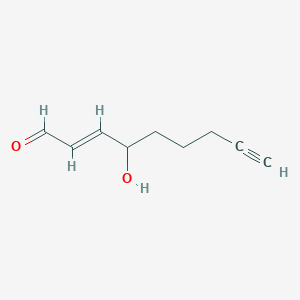
13,14-dihydro-16,16-difluoro Prostaglandin F2alpha
Overview
Description
13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha is a synthetic analog of naturally occurring prostaglandins, which are lipid compounds that perform a variety of physiological functions, including inflammation, blood flow, and the induction of labor. This compound is specifically designed to have enhanced stability and potency compared to its natural counterparts.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha typically involves multiple steps, starting with the modification of the parent prostaglandin structure. Key steps include:
Fluorination: Introduction of fluorine atoms at the 16,16-positions.
Reduction: Reduction of double bonds at the 13,14-positions to form the dihydro derivative.
Protection and Deprotection: Use of protecting groups to shield functional groups during intermediate steps, followed by their removal.
Industrial Production Methods: Industrial production involves scaling up the laboratory synthesis methods, ensuring high purity and yield. This often requires specialized equipment and controlled reaction conditions to maintain consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 13,14-Dihydro-16,16-difluoro Prostaglandin F2alpha can undergo various chemical reactions, including:
Oxidation: Conversion of alcohols to ketones or aldehydes.
Reduction: Reduction of carbonyl groups to alcohols.
Substitution: Replacement of hydrogen atoms with other atoms or groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include chromium(VI) compounds and Dess-Martin periodinane.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Various nucleophiles and electrophiles can be employed depending on the desired substitution.
Major Products Formed:
Oxidation: Ketones, aldehydes, and carboxylic acids.
Reduction: Alcohols and amines.
Substitution: A wide range of substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: In chemistry, 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha is used as a building block for the synthesis of more complex molecules and as a tool to study prostaglandin biology.
Biology: In biological research, this compound is used to investigate the role of prostaglandins in various physiological processes, such as inflammation, pain, and reproductive functions.
Medicine: Medically, it is explored for its potential therapeutic applications, including the treatment of conditions like glaucoma, ulcers, and menstrual disorders.
Industry: In the pharmaceutical industry, it serves as a precursor for the development of new drugs and as a standard for analytical methods.
Mechanism of Action
The mechanism of action of 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha involves binding to specific prostaglandin receptors, leading to the activation of intracellular signaling pathways. These pathways can result in various physiological effects, such as smooth muscle contraction, vasodilation, and modulation of immune responses.
Molecular Targets and Pathways:
Prostaglandin Receptors: The compound primarily targets prostaglandin receptors, such as EP receptors (EP1, EP2, EP3, and EP4).
Signaling Pathways: Activation of these receptors triggers signaling pathways involving cyclic AMP (cAMP), protein kinase A (PKA), and other downstream effectors.
Comparison with Similar Compounds
Prostaglandin E2 (PGE2): A naturally occurring prostaglandin with similar biological activities.
Prostaglandin F2alpha (PGF2alpha): The parent compound from which 13,14-dihydro-16,16-difluoro Prostaglandin F2alpha is derived.
Prostaglandin J2 (PGJ2): Another naturally occurring prostaglandin with anti-inflammatory properties.
Uniqueness: this compound is unique due to its enhanced stability and potency, making it more suitable for therapeutic applications and research purposes compared to its natural counterparts.
Properties
IUPAC Name |
(Z)-7-[(1R,2R,3R,5S)-2-[(3R)-4,4-difluoro-3-hydroxyoctyl]-3,5-dihydroxycyclopentyl]hept-5-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H34F2O5/c1-2-3-12-20(21,22)18(25)11-10-15-14(16(23)13-17(15)24)8-6-4-5-7-9-19(26)27/h4,6,14-18,23-25H,2-3,5,7-13H2,1H3,(H,26,27)/b6-4-/t14-,15-,16+,17-,18-/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKXDPYJGORHMKW-PMDATTJOSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(C(CCC1C(CC(C1CC=CCCCC(=O)O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC([C@@H](CC[C@H]1[C@@H](C[C@@H]([C@@H]1C/C=C\CCCC(=O)O)O)O)O)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H34F2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


